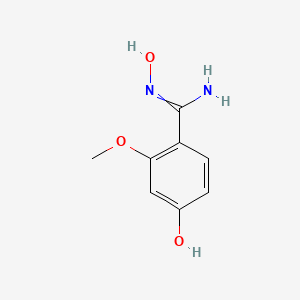

4,N-Dihydroxy-2-methoxy-benzamidine

Description

Overview of Benzamidine (B55565) Class in Chemical and Biological Research

The benzamidine scaffold, characterized by a benzene (B151609) ring attached to a carboximidamide group, is a cornerstone in medicinal chemistry and biological research. journalagent.com Benzamidines are widely recognized as reversible competitive inhibitors of serine proteases, a class of enzymes that play crucial roles in various physiological and pathological processes. nih.govnih.gov This inhibitory action stems from the ability of the cationic amidino group to interact with the negatively charged aspartate residue in the S1 pocket of these enzymes. nih.gov Consequently, benzamidine and its derivatives are extensively used as research tools to prevent protein degradation during purification and are investigated for their therapeutic potential in conditions like thrombosis and inflammation. nih.govnih.gov The versatility of the benzamidine structure allows for a wide range of substitutions on the benzene ring, leading to a vast library of analogues with diverse biological activities. nih.govnih.gov

Structural Distinctiveness of 4,N-Dihydroxy-2-methoxy-benzamidine within Benzamidine Analogues

This compound distinguishes itself from the parent benzamidine molecule through the specific placement of three functional groups: a hydroxyl group at the 4-position, a methoxy (B1213986) group at the 2-position of the benzene ring, and a hydroxyl group on the nitrogen of the amidine moiety (N-hydroxy). This combination of substituents is what imparts its unique chemical character and potential for novel biological interactions.

The 4-hydroxy group can act as both a hydrogen bond donor and acceptor, potentially influencing the molecule's solubility and its binding interactions with biological targets. The 2-methoxy group , an electron-donating group, can affect the electronic properties of the aromatic ring and may introduce steric constraints that influence binding selectivity. acs.orgacs.org Perhaps the most significant feature is the N-hydroxy-benzamidine (amidoxime) functionality. This group is isosteric to a carboxylic acid and is known to be a key pharmacophore in a variety of biologically active compounds. journalagent.comturkjps.org The N-hydroxy group can chelate metal ions, a property exploited in the design of inhibitors for metalloenzymes. nih.govnih.gov

A comparison of the functional groups and their potential impact is presented in the interactive table below:

| Functional Group | Position | Potential Influence on the Molecule |

| 4-Hydroxy | Benzene Ring | Hydrogen bonding, solubility, target interaction |

| 2-Methoxy | Benzene Ring | Electronic properties, steric hindrance, binding selectivity |

| N-Hydroxy | Amidine Group | Metal chelation, isosteric replacement, prodrug potential |

Historical Context of Benzamidine Derivative Research

Research into benzamidine derivatives has a rich history, initially driven by the discovery of their ability to inhibit proteases like trypsin. nih.gov Early studies in the mid-20th century focused on understanding the structure-activity relationships of simple substituted benzamidines. nih.gov Over the decades, this research has expanded significantly, leading to the development of highly potent and selective inhibitors for various serine proteases. nih.gov The exploration of benzamidine analogues has been instrumental in elucidating the mechanisms of enzyme inhibition and has paved the way for the design of therapeutic agents. For instance, the benzamidine moiety is a key structural feature in the anticoagulant drug dabigatran. nih.gov More recent research has ventured into creating complex benzamidine derivatives, including those with heterocyclic substitutions, to explore new therapeutic areas such as antimicrobial and anticancer treatments. nih.govnih.gov The continuous evolution of synthetic methodologies has further fueled the exploration of novel benzamidine structures. researchgate.net

Current Gaps and Future Perspectives in the Academic Study of Substituted Benzamidines

Despite extensive research on the benzamidine class, significant gaps in our understanding remain, particularly concerning polysubstituted derivatives like this compound. The synthesis of such multi-substituted compounds can be challenging, often requiring multi-step and protecting-group-dependent strategies. researchgate.netnih.gov A major area for future research lies in developing more efficient and versatile synthetic routes to access these complex molecules.

Furthermore, the full spectrum of biological activities for many substituted benzamidines is yet to be explored. While their role as protease inhibitors is well-established, investigations into their effects on other enzyme families and cellular pathways are still in their nascent stages. The unique combination of functional groups in this compound, particularly the N-hydroxyamidine (amidoxime) and the phenolic hydroxyl group, suggests potential for activities beyond serine protease inhibition. For instance, hydroxamic acids, which are structurally related to N-hydroxyamidines, are known to inhibit metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). nih.govnih.gov

Future research should focus on:

Novel Synthetic Methodologies: Developing efficient, one-pot, or green synthetic approaches for polysubstituted benzamidines. researchgate.netmdpi.com

Expanded Biological Screening: Testing novel derivatives against a wider range of biological targets, including metalloenzymes and other receptor classes.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substitution pattern to understand how different functional groups contribute to biological activity and selectivity. nih.govnih.gov

Prodrug Strategies: Investigating the potential of N-hydroxy-benzamidines as prodrugs for amidine-containing drugs to improve their pharmacokinetic properties. turkjps.org

The study of compounds like this compound holds the promise of uncovering new chemical probes and therapeutic leads, thereby expanding the already significant contribution of the benzamidine class to chemical and biological sciences.

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

N',4-dihydroxy-2-methoxybenzenecarboximidamide |

InChI |

InChI=1S/C8H10N2O3/c1-13-7-4-5(11)2-3-6(7)8(9)10-12/h2-4,11-12H,1H3,(H2,9,10) |

InChI Key |

CUSWUTIRKFTCRC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4,n Dihydroxy 2 Methoxy Benzamidine

Precursor Analysis and Retrosynthetic Pathways for the Benzamidine (B55565) Scaffold

A logical retrosynthetic analysis of 4,N-dihydroxy-2-methoxy-benzamidine reveals that the central benzamidine moiety is a key structural component. The disconnections point towards several viable starting materials and synthetic routes.

Nitrile-Based Synthetic Routes

A prominent and widely utilized method for the synthesis of benzamidines commences with a corresponding benzonitrile (B105546) derivative. nih.govrsc.org This approach is advantageous due to the ready availability of a diverse range of substituted benzonitriles. The core transformation involves the addition of ammonia (B1221849) or its derivatives to the nitrile group.

A common strategy involves a two-step process where the nitrile is first converted to an imidate, typically through the Pinner reaction with an alcohol in the presence of a strong acid like HCl. The resulting imidate is then subjected to ammonolysis to yield the desired benzamidine.

Alternatively, direct amination of the nitrile can be achieved, although this often requires more forcing conditions. The presence of electron-withdrawing groups on the aromatic ring can facilitate the nucleophilic attack of ammonia on the nitrile carbon. rsc.org

Amidoxime-Mediated Synthetic Approaches

An increasingly popular and efficient route to N-hydroxybenzamidines proceeds through an amidoxime (B1450833) intermediate. nih.govgoogle.com This method is particularly relevant for the synthesis of this compound due to the presence of the N-hydroxy group.

The synthesis of the amidoxime precursor is typically achieved by the reaction of a substituted benzonitrile with hydroxylamine (B1172632). nih.govrsc.org This reaction is often carried out in the presence of a base, such as sodium carbonate or triethylamine, to liberate the free hydroxylamine from its hydrochloride salt. nih.gov The reaction conditions can be varied, with some methods employing refluxing alcohols or even solvent-free conditions under ultrasonic irradiation to enhance reaction rates and yields. nih.gov Recent studies have also explored the use of aqueous hydroxylamine solutions, which can offer a faster and cleaner reaction profile. google.com

Once the amidoxime is formed, it can be converted to the corresponding N-hydroxybenzamidine. It is important to note that the term "amidoxime" itself refers to a molecule containing both an amide and an oxime functional group, and in the context of synthesizing N-hydroxybenzamidines, the amidoxime is the direct precursor.

| Precursor | Reagent | Conditions | Product | Yield | Reference |

| Benzonitrile | Hydroxylamine hydrochloride, Sodium carbonate | Ethanol (B145695), 60-80°C | Benzamidoxime | Up to 98% | nih.gov |

| Aliphatic Nitriles | Aqueous Hydroxylamine | - | Amidoximes | High | nih.gov |

| Nitriles | Hydroxylamine | Ultrasonic irradiation | Amidoximes | 70-85% | nih.gov |

Carboxylic Acid and Acyl Chloride Condensation Routes

While less direct for forming the benzamidine core itself, carboxylic acids and their more reactive derivatives, acyl chlorides, serve as fundamental precursors for creating the necessary amide linkages that can be further transformed. nih.govmdpi.com

A carboxylic acid can be converted to an amide by direct condensation with an amine, although this typically requires high temperatures and dehydrating agents. mdpi.com A more common and efficient approach involves the activation of the carboxylic acid. fishersci.it This can be achieved by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.it

The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with ammonia or a primary amine to form the corresponding amide. libretexts.org This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the HCl byproduct. fishersci.it While this route leads to an amide, further reduction steps would be necessary to arrive at the benzamidine structure, making it a more circuitous pathway compared to nitrile-based methods.

Functional Group Interconversion Strategies for Hydroxy and Methoxy (B1213986) Moieties

The successful synthesis of this compound also hinges on the strategic introduction and manipulation of the hydroxyl and methoxy groups on the benzene (B151609) ring.

Selective Alkylation/Dealkylation of Hydroxyl Groups

The presence of multiple hydroxyl groups necessitates careful control over their reactivity to achieve selective functionalization. Protection strategies are often employed to mask one or more hydroxyl groups while another is being modified. researchgate.net For instance, a more reactive phenolic hydroxyl group might be protected as a benzyl (B1604629) ether, allowing for methylation of another hydroxyl group. The benzyl protecting group can then be selectively removed via hydrogenation. researchgate.net

Selective O-methylation of di- or tri-hydroxy aromatic compounds can be challenging. rsc.org The choice of methylating agent and reaction conditions plays a crucial role. Reagents like dimethyl sulfate (B86663) and diazomethane (B1218177) are powerful methylating agents, but their use requires careful handling due to toxicity. researchgate.neteurekaselect.com Dimethyl carbonate (DMC) is emerging as a greener alternative, often used in combination with a base and sometimes a phase-transfer catalyst. eurekaselect.comresearchgate.net The selectivity of methylation can be influenced by factors such as the acidity of the different hydroxyl groups and steric hindrance.

Introduction of Methoxy Functionality

The methoxy group (-OCH₃) is an electron-donating group that can influence the reactivity of the aromatic ring. wikipedia.orgvaia.com It can be introduced onto an aromatic ring through several methods. A common approach is the Williamson ether synthesis, where a phenoxide ion (formed by deprotonating a phenol (B47542) with a base) reacts with a methyl halide (e.g., methyl iodide).

Another strategy involves the methylation of a hydroxyl group already present on the aromatic precursor. wikipedia.org As mentioned previously, various methylating agents can be employed. eurekaselect.com The choice of method depends on the specific substrate and the desired selectivity. For instance, in the synthesis of compounds with both hydroxy and methoxy groups, it may be advantageous to start with a precursor that already contains the methoxy group, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), and then introduce the other functionalities. researchgate.net Alternatively, selective methylation of a dihydroxy precursor can be performed. researchgate.net

| Reaction | Reagent(s) | Conditions | Key Feature | Reference |

| O-Methylation | Dimethyl carbonate (DMC), Base, Phase Transfer Catalyst | 90-100°C | Green and selective methylation of phenols. | researchgate.net |

| O-Methylation | Dimethyl sulfate, Sodium hydride | THF or DME | Powerful methylation, but toxic reagent. | researchgate.net |

| Williamson Ether Synthesis | Methyl halide, Base | - | Classic method for ether formation. | wikipedia.org |

Optimization of Reaction Conditions and Isolation Techniques

The successful synthesis of this compound hinges on the meticulous optimization of various reaction parameters. These factors critically influence not only the yield but also the purity of the final product, dictating the efficiency and viability of the synthetic route.

Solvent Effects on Reaction Yields and Purity

The choice of solvent is a pivotal factor in the synthesis of benzamidine derivatives. The solvent's polarity, boiling point, and ability to dissolve reactants and intermediates can dramatically affect reaction rates and equilibrium positions. For the synthesis of a polar molecule like this compound, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) could be suitable candidates, facilitating the dissolution of starting materials and stabilizing charged intermediates. However, the use of protic solvents like ethanol or methanol (B129727) might also be considered, particularly if they can participate in the reaction mechanism, for instance, by protonating a key intermediate.

The impact of solvent choice extends to the purification process. A solvent that allows for high reaction yield might complicate product isolation. For example, high-boiling point solvents like DMF or DMSO can be difficult to remove completely. Therefore, a balance must be struck between a solvent that promotes an efficient reaction and one that simplifies the work-up and purification, often involving techniques like crystallization or chromatography.

Table 1: Hypothetical Solvent Effects on the Synthesis of this compound

| Solvent | Polarity | Boiling Point (°C) | Expected Yield | Purity Concerns |

| Dichloromethane (DCM) | Low | 39.6 | Moderate | Potential for side reactions |

| Tetrahydrofuran (THF) | Intermediate | 66 | Moderate to High | Peroxide formation risk |

| Ethanol | High (Protic) | 78.37 | Variable | Potential for esterification side products |

| Dimethylformamide (DMF) | High (Aprotic) | 153 | High | Difficult to remove |

This table is illustrative and based on general principles of organic synthesis, as specific data for this compound is not available.

Temperature and Pressure Optimization

Temperature is a critical lever in controlling reaction kinetics. An increase in temperature generally accelerates the reaction rate, but it can also lead to the formation of undesired byproducts and decomposition of the target compound, particularly given the presence of hydroxylamine functionalities which can be thermally sensitive. Therefore, careful temperature control is essential. An optimal temperature profile might involve an initial lower temperature to control the exothermicity of the reaction, followed by a gradual increase to drive the reaction to completion.

Pressure is typically less of a controlling factor in the synthesis of such compounds unless gaseous reactants or byproducts are involved. However, in certain catalyzed reactions, pressure can influence the solubility of gases and thus affect the reaction rate and selectivity.

Table 2: Illustrative Temperature Optimization for a Key Synthetic Step

| Temperature (°C) | Reaction Time (h) | Product Yield (%) | Impurity Profile (%) |

| 0 | 24 | 45 | 2 |

| 25 (Room Temp.) | 12 | 75 | 5 |

| 50 | 6 | 85 | 10 |

| 80 | 3 | 70 (Decomposition) | 25 |

This data is hypothetical and serves to illustrate the typical trade-offs encountered during temperature optimization.

Catalyst Selection and Turnover Frequency Considerations

Catalysis can play a crucial role in enhancing the efficiency and selectivity of the synthesis of this compound. Depending on the chosen synthetic route, both acid and base catalysis could be employed. For instance, the formation of the amidine functionality might be catalyzed by a Lewis acid or a Brønsted acid.

The choice of catalyst extends beyond simple acids and bases. Transition metal catalysts are widely used in modern organic synthesis for their ability to facilitate a wide range of transformations with high efficiency and selectivity. For example, palladium-catalyzed cross-coupling reactions could be a viable strategy for constructing the substituted benzene ring. In such cases, the ligand coordinated to the metal center is of paramount importance in tuning the catalyst's activity and selectivity.

The turnover number (TON) and turnover frequency (TOF) are key metrics for evaluating catalyst efficiency. A high TON indicates that a single catalyst molecule can convert a large number of reactant molecules into the desired product, which is economically and environmentally beneficial. The TOF, which represents the number of turnovers per unit time, is a measure of the catalyst's activity. The goal is to identify a catalyst system with both high TON and TOF for the specific transformation.

Scalability and Green Chemistry Considerations in Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process introduces a new set of challenges. A reaction that is successful on a milligram scale may not be feasible or safe on a kilogram scale. Key considerations for scalability include heat transfer, mixing, and the handling of potentially hazardous reagents and solvents.

Green chemistry principles are increasingly important in modern chemical synthesis, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound, this would involve:

Atom Economy: Designing a synthetic route that maximizes the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Selecting solvents that are less toxic and have a lower environmental impact. Water or bio-based solvents are preferred where possible.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable sources.

Chemical Reactivity and Transformation Studies of 4,n Dihydroxy 2 Methoxy Benzamidine

Reactivity of the Amidine Functional Group

The chemical character of 4,N-dihydroxy-2-methoxy-benzamidine is significantly influenced by its N-hydroxyamidine moiety, also known as an amidoxime (B1450833). This group imparts a unique combination of reactive properties.

Nucleophilic and Electrophilic Characteristics

The amidine functional group possesses both nucleophilic and electrophilic centers. The nitrogen atoms, with their lone pairs of electrons, act as nucleophiles. The imine carbon (C=N), being bonded to two electronegative nitrogen atoms, exhibits electrophilic character and is susceptible to nucleophilic attack.

Protonation and Deprotonation Equilibria

Unlike simple amidines, which are among the strongest organic bases, N-hydroxylated amidines are considerably less basic. nih.govtandfonline.com The introduction of the electronegative oxygen atom to the nitrogen reduces the availability of the lone pair for protonation. nih.govtandfonline.com Under physiological conditions, amidines are typically protonated, whereas N-hydroxyamidines like this compound are not. tandfonline.com

Protonation, when it occurs under acidic conditions, happens at the sp²-hybridized nitrogen atom, leading to a resonance-stabilized cation. tandfonline.com The molecule also contains a phenolic hydroxyl group at the 4-position and an N-hydroxy group, both of which are acidic and can be deprotonated under basic conditions. This results in multiple possible ionic species depending on the pH of the solution.

Table 1: Potential Protonation and Deprotonation Sites of this compound

| Functional Group | Site | Reaction | Conditions | Resulting Species |

| Amidine (Imine N) | sp² Nitrogen | Protonation | Acidic (low pH) | Amidoximium cation |

| Phenolic Hydroxyl | 4-OH | Deprotonation | Basic (high pH) | Phenoxide anion |

| N-Hydroxy | N-OH | Deprotonation | Strongly Basic | N-oxyanion |

Transformations Involving the Dihydroxy and Methoxy (B1213986) Substituents

The hydroxyl and methoxy groups on the molecule provide additional sites for chemical transformations, including redox reactions and derivatization.

Oxidative and Reductive Transformations

The N-hydroxyamidine group is readily susceptible to metabolic reduction. nih.gov This transformation is a key aspect of the prodrug concept, where less basic and more bioavailable N-hydroxylated compounds are reduced in vivo to the active amidine form. nih.govtandfonline.comresearchgate.net This reduction is often catalyzed by enzyme systems such as those involving cytochrome P450. nih.gov

Conversely, oxidative reactions can also occur. The N-hydroxyamidine moiety can be oxidized by cytochrome P450 enzymes to yield the corresponding amide and release nitric oxide (NO). nih.gov The phenolic hydroxyl group at the 4-position is also prone to oxidation, which can lead to the formation of quinone-type structures under appropriate oxidizing conditions. The methoxy group is generally stable to oxidation but can be cleaved under harsh conditions.

Derivatization Reactions of Hydroxyl Groups (e.g., Esterification, Etherification)

The two hydroxyl groups (the phenolic 4-OH and the N-OH) are prime targets for derivatization, which can be used to alter the molecule's physical properties or to introduce new functionalities. nih.govresearchgate.net

Esterification: Both hydroxyl groups can be converted to esters by reacting with acylating agents like acyl chlorides or acid anhydrides. nih.govlibretexts.org For example, reaction with benzoyl chloride would yield the corresponding benzoate (B1203000) esters. libretexts.org

Etherification: The phenolic hydroxyl is more readily converted into an ether than the N-hydroxy group. Standard Williamson ether synthesis conditions can be applied. Methylation of the N-hydroxy group to form an N-methoxy derivative is also a known transformation for N-hydroxy amides, which can influence subsequent cyclization reactions. chemicalpapers.comresearchgate.net

These derivatization reactions are crucial for modifying the molecule's characteristics and for preparing intermediates for more complex syntheses. nih.gov

Table 2: Examples of Derivatization Reactions

| Functional Group | Reaction Type | Reagent Example | Product Functional Group |

| 4-Hydroxyl (Phenolic) | Esterification | Acetic Anhydride | Acetate Ester |

| 4-Hydroxyl (Phenolic) | Etherification | Methyl Iodide / Base | Methoxy Ether |

| N-Hydroxyl | Esterification | Acyl Chloride | N-Acyloxy Amidine |

| N-Hydroxyl | Etherification | Alkyl Halide / Base | N-Alkoxy Amidine |

Cyclization and Heterocyclic Ring Formation Reactions Utilizing this compound as a Precursor

N-hydroxyamidines are valuable precursors for the synthesis of various heterocyclic compounds. clockss.org The arrangement of functional groups in this compound makes it a suitable candidate for intramolecular cyclization reactions to form fused heterocyclic systems.

The N-hydroxyamidine group can react with a suitably positioned functional group on the benzene (B151609) ring. For instance, the interaction between the amidoxime and the adjacent methoxy group or the para-hydroxyl group could potentially lead to the formation of five- or six-membered heterocyclic rings under thermal or catalytic conditions. Heterocyclic amidines and their N-hydroxy derivatives are known to be effective synthons for creating fused ring systems like triazoles or their corresponding N-oxides. clockss.org

For example, activation of the phenolic hydroxyl group followed by nucleophilic attack by one of the amidine nitrogens could be a pathway to form a benzoxazole-type ring system. The specific reaction conditions would determine the final heterocyclic product. The study of such cyclizations is a key area in the synthesis of novel bioactive molecules. nih.govwikipedia.org

Table 3: Potential Heterocyclic Systems from Cyclization

| Participating Groups | Potential Heterocycle | Reaction Type |

| N-Hydroxyamidine, 4-Hydroxyl | Benzoxazole derivative | Intramolecular Cyclization/Dehydration |

| N-Hydroxyamidine | 1,2,4-Oxadiazole | Intramolecular Cyclization (with an external carbonyl source) |

| N-Hydroxyamidine, Ring Carbon | Fused Triazole N-oxide | Cyclization with appropriate reagents |

Synthesis of Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine rings typically involves the condensation of a three-carbon component with a reagent containing a urea (B33335) or amidine functionality. While direct studies involving this compound are not extensively documented, the reactivity of related amidine derivatives provides a basis for predicting its behavior. The general approach for pyrimidine synthesis involves the reaction of an amidine with a 1,3-dicarbonyl compound or its equivalent.

For instance, the synthesis of pyrimidine and pyrimidopyrimidine analogs has been achieved using 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile derivatives as starting materials. nih.gov These reactions highlight the utility of amidine-like structures in the formation of the pyrimidine core. nih.gov It is plausible that this compound could react with various 1,3-dielectrophiles, such as β-keto esters or malonic acid derivatives, to yield substituted pyrimidines. The reaction conditions would likely require a suitable solvent and potentially a catalyst to facilitate the condensation and subsequent cyclization.

A variety of pyrimidine derivatives have been synthesized for their potential biological activities, including anti-inflammatory and antioxidant properties. nih.gov The development of new synthetic protocols for pyrimidines and their fused analogs has seen significant advancements in recent years. nih.gov

Table 1: Examples of Reagents for Pyrimidine Synthesis

| Reagent Class | Specific Example | Potential Product with this compound |

| β-Keto Ester | Ethyl acetoacetate | 2-(4-hydroxy-2-methoxyphenyl)-4-methyl-6-hydroxypyrimidine |

| Malononitrile | Malononitrile | 4-amino-2-(4-hydroxy-2-methoxyphenyl)-6-hydroxypyrimidine-5-carbonitrile |

| Acetylenic Ketone | 1-Phenyl-2-propyn-1-one | 2-(4-hydroxy-2-methoxyphenyl)-4-phenylpyrimidine |

This table presents hypothetical products based on established pyrimidine synthesis routes.

Formation of Benzimidazole (B57391) Analogues

Benzimidazoles are a significant class of heterocyclic compounds composed of a benzene ring fused to an imidazole (B134444) ring. nih.gov The classical synthesis of benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid (or its derivative). nih.govresearchgate.net In this context, this compound could potentially serve as the "carboxylic acid equivalent" in a reaction with a substituted o-phenylenediamine.

The reaction would likely proceed through the formation of an initial adduct between the o-phenylenediamine and the benzamidine (B55565), followed by an intramolecular cyclization with the elimination of ammonia (B1221849) and water to form the benzimidazole ring. The specific substituents on the resulting benzimidazole would be determined by the substitution pattern of the o-phenylenediamine reactant.

For example, the reaction of 4-methoxy-1,2-phenylenediamine with formic acid in the presence of a nanoparticle catalyst has been shown to produce the corresponding benzimidazole. researchgate.net This suggests that a similar condensation could be achieved using this compound. Furthermore, studies have reported the synthesis of new benzimidazole amidoxime derivatives from their corresponding nitrile precursors, indicating the compatibility of the amidine functionality in benzimidazole synthesis. nih.gov

Table 2: Potential Benzimidazole Analogues from this compound

| o-Phenylenediamine Reactant | Potential Benzimidazole Product |

| 1,2-Diaminobenzene | 2-(4-hydroxy-2-methoxyphenyl)-1H-benzo[d]imidazole |

| 4-Methyl-1,2-diaminobenzene | 5-Methyl-2-(4-hydroxy-2-methoxyphenyl)-1H-benzo[d]imidazole |

| 4-Chloro-1,2-diaminobenzene | 5-Chloro-2-(4-hydroxy-2-methoxyphenyl)-1H-benzo[d]imidazole |

This table presents hypothetical products based on established benzimidazole synthesis routes.

Other Fused Heterocyclic Systems

The reactivity of the N-hydroxyamidine group, coupled with the di-substituted phenyl ring, opens avenues for the synthesis of various other fused heterocyclic systems. The N-hydroxy group, in particular, can participate in cyclization reactions, acting as a nucleophile or an electrophile under different conditions.

N-hydroxy-substituted heterocycles are of interest due to their potential biological activities. nih.gov For example, N-hydroxy-imidazoles and their derivatives are known to be bioactive small organic molecules. nih.gov It is conceivable that this compound could be a precursor to fused systems containing an N-hydroxy-imidazole or a related N-hydroxy heterocycle.

One possible pathway could involve a [3+2] cycloaddition reaction, where the N-hydroxyamidine acts as a three-atom component. Another possibility is the intramolecular cyclization involving one of the functional groups on the benzene ring. For instance, if a suitable functional group were present ortho to the amidine moiety, an intramolecular condensation could lead to a fused six-membered ring.

Mechanistic Investigations of Chemical Processes Involving 4,n Dihydroxy 2 Methoxy Benzamidine

Elucidation of Reaction Pathways and Intermediate Characterization

No studies detailing the reaction pathways of 4,N-Dihydroxy-2-methoxy-benzamidine or the isolation and characterization of its reaction intermediates are currently available. Research in this area would typically involve techniques such as isotopic labeling, crossover experiments, and the trapping of transient species to map the transformation of reactants to products.

Kinetic Studies of Key Transformation Steps

Information regarding the kinetics of chemical transformations involving this compound is not present in the scientific literature. Such studies would be crucial for understanding the rates of reaction, determining the order of reaction with respect to various reactants, and calculating activation energies, all of which provide insight into the reaction mechanism.

Spectroscopic Analysis for Mechanistic Insight (e.g., advanced NMR techniques, in-situ IR)

While spectroscopic characterization is a fundamental aspect of chemical synthesis, there are no published reports on the use of advanced spectroscopic techniques to probe the reaction mechanisms of this compound. Techniques like in-situ infrared (IR) spectroscopy and advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional methods, would be instrumental in observing the formation and consumption of species in real-time and elucidating structural connectivities.

Transition State Analysis and Reaction Coordinate Determination

Theoretical and computational studies focused on the transition state analysis and the determination of the reaction coordinate for processes involving this compound have not been reported. These computational chemistry approaches are vital for visualizing the energy landscape of a reaction, identifying the structure of transition states, and confirming proposed mechanistic pathways.

Computational and Theoretical Chemistry of 4,n Dihydroxy 2 Methoxy Benzamidine

Density Functional Theory (DFT) Calculations on Molecular Structure and Reactivity

Dedicated DFT studies would be required to elucidate the fundamental electronic and structural properties of 4,N-Dihydroxy-2-methoxy-benzamidine.

Electronic Structure Analysis

A thorough analysis of the electronic structure would involve the calculation and interpretation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these frontier orbitals are key to understanding the molecule's reactivity, with the HOMO indicating its ability to donate electrons and the LUMO its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability. Furthermore, the generation of a molecular electrostatic potential (MEP) map would visualize the charge distribution and identify electrophilic and nucleophilic sites.

Global and Local Reactivity Descriptors

From the calculated electronic properties, a range of global and local reactivity descriptors could be derived. Global descriptors such as chemical potential, hardness, softness, and electrophilicity index would provide a general overview of the molecule's reactivity. Local reactivity descriptors, including Fukui functions and dual descriptors, would offer site-specific information, predicting which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

Molecular Dynamics (MD) Simulations of Intramolecular Conformational Dynamics

MD simulations would be instrumental in exploring the conformational landscape of this compound. By simulating the motion of the molecule over time, researchers could identify stable conformers and the energy barriers for transitions between them. This is particularly important for understanding how the molecule's shape and flexibility might influence its interactions with biological targets.

In Silico Prediction of Reaction Outcomes and Selectivity

The insights gained from both DFT and MD studies could be integrated to predict the outcomes and selectivity of reactions involving this compound. By comparing the activation energies for different possible reaction pathways, it would be possible to predict the major products and understand the factors controlling regioselectivity and stereoselectivity.

Structure Activity Relationship Sar Studies for Biological Interactions of 4,n Dihydroxy 2 Methoxy Benzamidine Derivatives

Systematic Modification of Benzamidine (B55565) Core and Substituents

Impact of Aromatic Ring Substitutions (e.g., position, electronic effects)

The nature, position, and electronic properties of substituents on the aromatic ring of benzamidine derivatives can dramatically influence their biological activity. The arrangement of these substituents—whether they are in the ortho, meta, or para position—can alter the molecule's shape, polarity, and ability to interact with a biological target. nih.gov

| Substituent Position | General Impact on Activity | Example from Related Compounds |

|---|---|---|

| Ortho | Can introduce steric hindrance, potentially improving selectivity or reducing off-target effects. | - |

| Meta | Often found to be optimal for antimicrobial activity in certain heterocyclic cores. nih.gov | 3-NHSO2CH3 group was optimal for activity in a benzimidazole (B57391) series. nih.gov |

| Para | Can have a variable impact; in some cases, it has been shown to diminish antibacterial activity. nih.gov | Introduction of a bulky methoxy (B1213986) group at the para position led to diminished or no activity in one study. nih.gov |

Role of N-Substituents on Amidine Moiety

The amidine functional group (-C(=NH)–NH2) is a key feature of benzamidine, with its nitrogen atoms often involved in crucial hydrogen bonding interactions with biological targets. nih.gov The addition of substituents to these nitrogen atoms can significantly modulate a compound's activity.

Studies on bis-amidine derivatives have highlighted the importance of N-substitution. For example, derivatives with an N-isopropyl amidine or N,N-dimethyl-substituted amidine at both ends of a core structure demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, incorporating the amidine nitrogen into a cyclic structure, such as in cyclic amidines, was found to be a preferable modification for enhancing potency. nih.gov These modifications can influence the compound's lipophilicity, steric profile, and the geometry of its hydrogen bonding interactions, all of which are critical for effective binding to a target.

| N-Substituent Type | Example Substituent | Observed Effect on Activity | Reference Compound Class |

|---|---|---|---|

| Alkyl | N-isopropyl | Demonstrated low Minimum Inhibitory Concentration (MIC) against MRSA. nih.gov | Bis-indoles with terminal amidines |

| Dialkyl | N,N-dimethyl | Showed low MIC against MRSA. nih.gov | Bis-indoles with terminal amidines |

| Cyclic | - | Considered a preferable modification for improving potency. nih.gov | Bis-indoles with terminal amidines |

Influence of Hydroxyl and Methoxy Group Positions and Derivatizations

The hydroxyl (-OH) and methoxy (-OCH3) groups are particularly important functional groups in determining the biological activity of phenolic compounds, including derivatives of 4,N-dihydroxy-2-methoxy-benzamidine. nih.gov Phenolic hydroxyl groups are known electron donors and can play a significant role in mechanisms such as free radical scavenging, contributing to the antioxidant activity of these molecules. nih.gov

The number and position of hydroxyl and methoxy groups on the aromatic ring are critical factors. nih.gov

Hydroxyl Groups : An increased number of hydroxyl groups often correlates with higher antioxidant activity. nih.govmdpi.com These groups can donate hydrogen atoms to stabilize free radicals, and their presence can enhance the antioxidant capacity of other phenolic hydroxyls on the same ring. nih.govnih.gov

Methoxy Groups : Methoxy groups also contribute to antioxidant activity, and in some cases, a greater number of methoxyl groups leads to higher activity. nih.gov However, the conversion of a hydroxyl group to a methoxy group (methoxylation) can sometimes weaken activity, as it removes a hydrogen bond donor and can alter the molecule's redox potential. mdpi.com

The interplay between these groups is complex. For example, intramolecular hydrogen bonds between an ortho-methoxy group and a phenolic hydroxyl can affect the hydroxyl's ability to donate a hydrogen atom, which can influence its antioxidant potential depending on the reaction environment. nih.gov

| Functional Group | Key Role | Impact of Number/Position |

|---|---|---|

| Hydroxyl (-OH) | Acts as an electron-donating group; crucial for antioxidant activity through hydrogen atom donation. nih.govnih.gov | Increasing the number of -OH groups generally enhances antioxidant activity. nih.govmdpi.com Their position on the ring is critical for efficacy. nih.gov |

| Methoxy (-OCH3) | Contributes to antioxidant properties; influences electronic properties of the aromatic ring. nih.gov | The number of methoxy groups can positively correlate with antioxidant activity. nih.gov Its position relative to hydroxyl groups can modulate activity through electronic and steric effects. nih.gov |

Computational SAR Approaches

Computational methods provide powerful tools for understanding and predicting the SAR of chemical compounds, complementing experimental studies. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are used to build predictive models that can guide the design of new, more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. archivepp.com For benzamidine derivatives, a QSAR model can be developed to predict their inhibitory activity against a specific target. archivepp.com The process involves calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties such as steric, electronic, and hydrophobic features.

Statistical methods, such as partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity. archivepp.com The resulting QSAR model can be a powerful tool for predicting the activity of newly designed compounds before they are synthesized, thereby prioritizing the most promising candidates for synthesis and testing. archivepp.com The robustness and predictive power of a QSAR model are typically assessed through rigorous internal and external validation procedures. nih.gov

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is another key computational strategy in drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular recognition with a specific biological target. nih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net

In ligand-based design, where the 3D structure of the target is unknown, a pharmacophore model can be generated by aligning a set of active molecules and identifying the common chemical features responsible for their activity. nih.gov For a series of benzamidine derivatives, a pharmacophore model might identify the amidine group as a key hydrogen bond donor, the aromatic ring as a hydrophobic or aromatic feature, and the hydroxyl and methoxy groups as hydrogen bond donors or acceptors. researchgate.net This model can then be used as a 3D query to screen large virtual databases for new and structurally diverse compounds that match the pharmacophore and are therefore likely to be active. dovepress.com Pharmacophore models are also frequently combined with molecular docking simulations to refine virtual screening hits. nih.gov

Conformational Analysis and its Correlation with Biological Activity of this compound Derivatives

The three-dimensional arrangement of a molecule, its conformation, is a critical determinant of its biological activity. The specific spatial orientation of functional groups dictates how a molecule interacts with its biological target, such as an enzyme's active site or a receptor's binding pocket. For derivatives of this compound, understanding the interplay between their conformational preferences and subsequent biological interactions is paramount in the design of potent and selective therapeutic agents.

The conformational flexibility of benzamidine derivatives primarily revolves around the torsion angle of the bond connecting the amidine group to the phenyl ring. This rotation determines the planarity or non-planarity of the molecule, which in turn influences its ability to fit into a specific binding site.

Conformational Flexibility of the Benzamidine Core

Benzamidinium compounds, the protonated form of benzamidines, can exist in two principal conformations: a planar and a twisted (non-planar) form. The key distinguishing feature between these is the torsion angle defined by the N-C-C-C atoms, where the C-C bond is part of the phenyl ring and the N-C bond belongs to the amidine group.

Planar Conformation: In this arrangement, the amidine group is coplanar with the benzene (B151609) ring, with a torsion angle typically ranging from -10° to +10°.

Twisted Conformation: Here, the amidine group is rotated out of the plane of the benzene ring, exhibiting a torsion angle outside the -10° to +10° range.

While computational studies in the gas phase often indicate a preference for a twisted conformation, which is energetically more stable, the conformation adopted by a ligand when bound to a biological target can differ significantly. The specific environment of a protein's active site can stabilize a higher-energy conformation, such as the planar form, if it allows for more favorable interactions.

Influence of Substituents on Conformation and Activity

The substituents on the phenyl ring of this compound derivatives play a crucial role in modulating both their conformational preferences and their biological activity. The electronic and steric properties of the 4-hydroxy, N-hydroxy, and 2-methoxy groups are of particular importance.

Ortho-Methoxy Group: The presence of a methoxy group at the ortho position can introduce steric hindrance, potentially influencing the preferred torsion angle of the amidine group. This steric clash may favor a more twisted conformation to alleviate strain. Electronically, the methoxy group is an electron-donating group, which can alter the charge distribution on the phenyl ring and influence interactions with the biological target.

Para-Hydroxy Group: A hydroxyl group at the para position is also electron-donating and can participate in hydrogen bonding interactions within the binding site. The electronic character of para-substituents has been shown to affect the binding potency of benzamidinium derivatives to enzymes like trypsin. Studies have indicated that more polar para-substituted benzamidines tend to be less potent inhibitors, possibly due to stronger solvation in water, which must be overcome for binding to the less polar active site.

N-Hydroxy Group: The N-hydroxy modification to the amidine group introduces another potential hydrogen bond donor and acceptor, which can significantly impact the binding affinity and selectivity of the molecule. The conformational influence of N-hydroxylation on the benzamidine core is an area that requires further investigation to fully understand its effects on the planarity and rotational barrier of the amidine group.

Correlation with Biological Activity: Inferred Relationships

In the absence of direct experimental data for this compound, we can infer potential structure-activity relationships based on studies of related benzamidine inhibitors. The conformation of the benzamidine moiety is critical for its interaction with serine proteases, where the positively charged amidinium group often forms a salt bridge with a negatively charged aspartate residue in the S1 pocket of the enzyme.

For optimal binding, a specific conformation is often required. For instance, a tilted or twisted conformation of the amidine group has been observed to align perfectly with the interacting aspartate residue in the active site of trypsin. This suggests that the ability of a this compound derivative to adopt a specific non-planar conformation could be a key determinant of its inhibitory potency.

The interplay of the substituents would therefore be critical. For example, the steric influence of the ortho-methoxy group might pre-dispose the molecule towards a twisted conformation that is favorable for binding to a particular enzyme. Simultaneously, the hydrogen bonding capabilities of the 4-hydroxy and N-hydroxy groups could provide additional stabilizing interactions within the active site, enhancing affinity.

The following interactive table summarizes the general conformational trends and their potential impact on the biological activity of substituted benzamidine derivatives, which can be extrapolated to the this compound series.

| Conformation | Torsion Angle (N-C-C-C) | Energy State (in vacuo) | Relevance to Biological Activity |

| Planar | ~ -10° to +10° | Higher Energy | May be adopted in a binding site to maximize interactions. |

| Twisted | > |10°| | Lower Energy | Preferred in the unbound state; can be the bioactive conformation for specific targets. |

Further detailed computational modeling and experimental structural studies, such as X-ray crystallography of ligand-protein complexes, are necessary to elucidate the precise conformational requirements for the biological activity of this compound and its derivatives. Such studies would provide invaluable insights for the rational design of new and more effective inhibitors.

Advanced Analytical Techniques for Research Elucidation of 4,n Dihydroxy 2 Methoxy Benzamidine

High-Resolution Mass Spectrometry for Metabolite Identification (excluding human/clinical metabolism)

Currently, there are no published studies detailing the metabolic profile of 4,N-Dihydroxy-2-methoxy-benzamidine in any biological system. Research in this area would be a critical step in understanding its potential biochemical transformations. In a hypothetical study, researchers would likely employ high-resolution mass spectrometry (HRMS) techniques, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry, coupled with liquid chromatography (LC). This approach would aim to separate and identify potential metabolites in in vitro or in vivo non-human models. The high mass accuracy of these instruments would be essential for determining the elemental composition of metabolites, which could arise from common metabolic pathways like hydroxylation, demethylation, or conjugation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

The stereochemistry and conformational dynamics of this compound have not been reported in the scientific literature. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for such investigations. One-dimensional NMR techniques, including ¹H and ¹³C NMR, would be used to confirm the basic structure and connectivity of the molecule. For a more in-depth analysis, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary to assign all proton and carbon signals unequivocally. Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be instrumental in determining the through-space proximity of atoms, providing insights into the preferred conformation and stereochemical arrangement of the molecule in solution.

Chromatographic Techniques for High-Purity Compound Isolation and Analysis for Research Use

While no specific methods for the purification and analysis of this compound are documented, standard chromatographic techniques would be applicable. For preparative scale purification to obtain high-purity material for research, methods such as flash column chromatography or preparative high-performance liquid chromatography (prep-HPLC) would likely be employed. The choice of stationary phase (e.g., normal-phase silica (B1680970) gel or reversed-phase C18) and mobile phase would be optimized to achieve efficient separation from any synthetic impurities or starting materials. For analytical purposes, to assess the purity of a research sample, high-performance liquid chromatography (HPLC) with a UV detector or a mass spectrometer would be the method of choice. A validated HPLC method would provide crucial data on the percentage purity of the compound.

Synthetic Utility and Application As a Precursor in Complex Molecule Synthesis

Role of 4,N-Dihydroxy-2-methoxy-benzamidine in Medicinal Chemistry Scaffold Synthesis

The benzamidine (B55565) moiety is a well-established pharmacophore found in a variety of biologically active compounds. Its ability to engage in hydrogen bonding and electrostatic interactions makes it a valuable component in the design of enzyme inhibitors and receptor antagonists. The specific substitution pattern of this compound offers several strategic advantages for the synthesis of medicinal chemistry scaffolds.

The 4-hydroxy group provides a handle for further functionalization through etherification or esterification, allowing for the modulation of solubility and the introduction of additional binding motifs. The 2-methoxy group can influence the conformation of the molecule and its electronic properties, which can be crucial for target engagement. The N-hydroxyamidine functionality is a key reactive center that can participate in a variety of cyclization reactions to form important heterocyclic systems.

For instance, the N-hydroxyamidine can be envisioned as a precursor for the synthesis of various five- and six-membered heterocycles. Reaction with appropriate bifunctional reagents can lead to the formation of oxadiazoles, triazoles, and other related scaffolds that are frequently found in medicinally relevant molecules. The synthesis of novel benzamidine analogues has been shown to be a promising strategy for the development of new antimicrobial agents, particularly for the treatment of periodontitis. researchgate.net

The general synthetic utility of benzamidine derivatives is highlighted by their use in the preparation of a wide range of heterocyclic compounds. For example, 5-aminopyrazoles can be synthesized from N-(2,2-dicyano-1-(alkylthio)vinyl)benzamides, which are themselves derived from benzoyl isothiocyanate. nih.gov This highlights the potential of the benzamidine core in this compound to serve as a foundational element for the construction of more complex heterocyclic systems.

Chemo- and Regioselective Transformations for Diverse Chemical Libraries

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. The differential reactivity of the phenolic hydroxyl group, the N-hydroxy group, and the amidine functionality can be exploited to generate diverse chemical libraries for high-throughput screening.

Table 1: Potential Chemo- and Regioselective Transformations of this compound

| Reactive Site | Transformation | Potential Reagents and Conditions | Resulting Scaffold |

| 4-Hydroxy Group | Etherification | Alkyl halides, base (e.g., K₂CO₃) | 4-Alkoxy-N-hydroxy-2-methoxy-benzamidine |

| Esterification | Acyl chlorides, acid anhydrides | 4-Acyloxy-N-hydroxy-2-methoxy-benzamidine | |

| N-Hydroxyamidine | O-Alkylation | Alkylating agents (e.g., diazomethane) | 4-Hydroxy-N-alkoxy-2-methoxy-benzamidine |

| Cyclization | Phosgene, thiophosgene, etc. | Oxadiazolones, thiadiazolones | |

| Amidine Nitrogen | N-Sulfonylation | Sulfonyl azides | N-Sulfonyl-4,N-dihydroxy-2-methoxy-benzamidine nih.gov |

| Reaction with Ketones | Cyclic ketones, secondary amines | Fused amidine heterocycles frontiersin.org |

The regioselective synthesis of N-sulfonyl amidines from heterocyclic thioamides and sulfonyl azides demonstrates a potential transformation for the amidine portion of the molecule. nih.gov This reaction proceeds with high regioselectivity, offering a reliable method for introducing sulfonyl groups, which are common in many therapeutic agents.

Furthermore, the development of one-pot, three-component reactions involving amidines, cyclic ketones, and electrophilic partners showcases the potential for rapid diversification of the benzamidine core. frontiersin.org By carefully selecting the reaction partners, a wide array of fused heterocyclic systems can be accessed from a single precursor. The ability to perform selective transformations is crucial for building molecular complexity and generating libraries of compounds with diverse pharmacological profiles.

Development of Novel Synthetic Methodologies Inspired by its Reactivity

The unique reactivity of the N-hydroxyamidine functionality in this compound can inspire the development of novel synthetic methodologies. N-hydroxyamidines are known to be versatile intermediates in organic synthesis, capable of undergoing a variety of transformations. google.com

For example, the reaction of N-hydroxyamidines with various electrophiles can lead to the formation of new carbon-nitrogen and nitrogen-oxygen bonds, providing access to novel heterocyclic scaffolds. The development of new catalytic systems that can selectively activate the N-hydroxyamidine group in the presence of other functionalities would be a significant advancement in the field.

The synthesis of amidine- and amidoxime-substituted heterocycles has been shown to yield compounds with potent antiproliferative activities. mdpi.com The strategies employed in these syntheses, such as the conversion of nitriles to amidoximes, can be adapted and refined for the specific case of this compound. This could lead to the discovery of new reaction pathways and the creation of molecules with unique biological properties.

Moreover, the study of the reactivity of this compound could lead to a better understanding of the fundamental principles governing the chemistry of N-hydroxyamidines. This knowledge could then be applied to the design of new reagents and synthetic methods with broader applications in organic chemistry.

Future Research Directions and Unexplored Avenues for 4,n Dihydroxy 2 Methoxy Benzamidine

Exploration of Novel Synthetic Pathways

Currently, there are no established, high-yield synthetic routes specifically for 4,N-Dihydroxy-2-methoxy-benzamidine. Future research should prioritize the development of efficient and scalable synthesis methods. This could involve the adaptation of existing methods for benzamidine (B55565) synthesis or the creation of entirely new pathways. Key considerations will include the use of readily available starting materials, minimizing the number of reaction steps, and ensuring the final product is of high purity. A potential starting point for investigation could be the modification of synthetic routes used for structurally similar compounds, such as N,4-dihydroxy-2-methoxybenzamide. nih.gov

Deeper Mechanistic Insights into Chemical Transformations

A thorough investigation into the chemical reactivity of this compound is essential. Understanding how the dihydroxy, methoxy (B1213986), and benzamidine functional groups influence the molecule's reactivity will be critical. Studies could focus on its stability under various conditions (pH, temperature, light), its potential to undergo oxidation-reduction reactions, and its participation in cycloaddition or substitution reactions. Elucidating these mechanisms will be fundamental to predicting its behavior in different chemical and biological environments.

Identification of Undiscovered Molecular Targets and Binding Mechanisms

A significant area for future research lies in identifying the potential biological targets of this compound. Its structural motifs, particularly the benzamidine group, suggest possible interactions with enzymes such as serine proteases. High-throughput screening assays could be employed to test its activity against a wide range of biological targets. Once a target is identified, detailed mechanistic studies, including enzyme kinetics and structural biology techniques like X-ray crystallography or cryo-electron microscopy, will be necessary to understand the precise binding mechanism.

Advanced Computational Modeling for Predictive Research

Computational chemistry can play a pivotal role in accelerating research on this compound. Molecular modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be used to predict its three-dimensional structure, electronic properties, and reactivity. Furthermore, virtual screening and docking studies could help in identifying potential biological targets and predicting binding affinities, thereby guiding experimental efforts.

Investigation of Supramolecular Interactions and Self-Assembly Properties

The presence of hydrogen bond donors and acceptors in this compound suggests the potential for interesting supramolecular chemistry. Research in this area would explore the compound's ability to form higher-order structures through self-assembly. Techniques such as single-crystal X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry could be used to characterize these assemblies. Understanding these properties could open doors to applications in materials science and nanotechnology.

Methodological Advancements in Its Study

The development of robust analytical methods will be crucial for the accurate and sensitive detection and quantification of this compound in various matrices. Future research should focus on establishing and validating analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis. These methods will be indispensable for pharmacokinetic studies, metabolism research, and quality control of any future products containing this compound.

Q & A

Basic: What are the common synthetic routes for preparing 4,N-Dihydroxy-2-methoxy-benzamidine, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves coupling reactions between substituted benzoic acids and hydroxylamine derivatives. Key steps include:

- Coupling Agents: Use of dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst to activate carboxylic acids for amide bond formation .

- Reduction Reactions: Post-synthetic modifications, such as reducing the benzamide group to benzylamine using LiAlH₄ or NaBH₄ in anhydrous tetrahydrofuran (THF) at 0–25°C .

- Optimization: Reaction yields (75–85%) depend on reflux conditions, solvent choice (e.g., dichloromethane for acylation), and stoichiometric ratios of reagents. For example, KMnO₄ in H₂SO₄ under reflux efficiently oxidizes methoxy groups to hydroxyl derivatives .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

- IR Spectroscopy: Identify hydroxyl (-OH, ~3200–3500 cm⁻¹), methoxy (-OCH₃, ~2850 cm⁻¹), and amide (C=O, ~1650 cm⁻¹) groups .

- ¹H-NMR: Key signals include methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and hydroxy groups (broad signals at δ 5.0–6.0 ppm) .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify structural integrity .

Advanced: How can researchers design experiments to study the structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Functional Group Modifications: Introduce substituents (e.g., halogens, alkyl chains) at the 2-methoxy or 4-hydroxy positions to assess antiviral or antibacterial activity changes .

- Bioisosteric Replacement: Replace the hydroxyl group with bioisosteres like sulfonamides or thiazoles (e.g., thiadiazole derivatives in ) to enhance metabolic stability .

- In Silico Modeling: Use molecular docking to predict interactions with target proteins (e.g., viral proteases) and validate via in vitro assays .

Advanced: What methodologies are recommended for analyzing conflicting data in the biological activity of this compound across different studies?

Methodological Answer:

- Variable Control: Replicate experiments under standardized conditions (pH 5.0, 25°C) to minimize environmental variability in fluorescence or bioactivity assays .

- Meta-Analysis: Compare reaction yields (e.g., 75–85% in vs. lower yields in other protocols) to identify optimal synthetic routes .

- Cross-Validation: Use orthogonal assays (e.g., enzymatic inhibition and cell-based viability tests) to confirm antiviral or antioxidant activity .

Advanced: What strategies can be employed to improve the yield and purity of this compound during large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Optimize DMAP concentration (0.1–1.0 eq) to enhance coupling efficiency while minimizing side reactions .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) for better solubility of intermediates .

- Purification Techniques: Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity product .

Basic: How do pH and temperature affect the stability and fluorescence properties of this compound, and what optimal conditions are reported?

Methodological Answer:

- pH Sensitivity: Fluorescence intensity peaks at pH 5.0 due to protonation/deprotonation equilibria of hydroxyl groups. Avoid alkaline conditions (pH > 8) to prevent degradation .

- Temperature Stability: Maintain reactions at 25°C; higher temperatures (>40°C) reduce fluorescence stability and accelerate hydrolysis of the amide bond .

- Solvent Effects: Use methanol or ethanol for fluorescence studies, as polar solvents enhance quantum yield compared to non-polar alternatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.